molecular formula C9H17N3O B13243452 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol

Cat. No.: B13243452
M. Wt: 183.25 g/mol
InChI Key: MTFDOYUWZMVCRC-UHFFFAOYSA-N
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Description

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-aminopropan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with pyrazole moieties exhibit anticancer properties. The structure of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol suggests potential interactions with biological targets involved in cancer progression. The pyrazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to targets such as protein kinases involved in cell signaling pathways related to cancer .

Neuroprotective Effects
Studies have shown that similar compounds can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter levels or protect neuronal cells from oxidative stress could be beneficial for conditions like Alzheimer’s disease or Parkinson’s disease .

Pharmacology

Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes that are overactive in certain diseases. For instance, it could potentially inhibit enzymes involved in the metabolism of drugs or toxins, thereby affecting drug efficacy and safety profiles. This application is particularly relevant in the context of personalized medicine, where understanding individual metabolic pathways can enhance therapeutic outcomes .

Antimicrobial Properties
The presence of the pyrazole group is associated with antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of pyrazole can inhibit bacterial growth, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Agricultural Sciences

Pesticide Development
Given its structural characteristics, this compound may also have applications in agricultural science as a pesticide or herbicide. Compounds with similar structures have been shown to possess herbicidal properties by interfering with plant growth regulators or metabolic pathways essential for plant development .

Plant Growth Regulation
Research into plant growth regulators suggests that compounds like this compound could influence plant growth and yield by modulating hormonal pathways within plants. This application is particularly significant in enhancing crop resilience against environmental stresses .

Case Studies and Research Findings

Application AreaFindingsSource
Anticancer ActivityPyrazole derivatives showed promising anticancer activity against various cancer cell lines.PubChem
Neuroprotective EffectsSimilar compounds demonstrated protective effects on neuronal cells under oxidative stress.Science.gov
Enzyme InhibitionPotential to inhibit metabolic enzymes affecting drug metabolism and efficacy.ResearchGate
Antimicrobial PropertiesExhibited significant antimicrobial activity against multiple bacterial strains.Chemsrc
Pesticide DevelopmentStructural analysis indicates potential herbicidal properties affecting plant growth.BLD Pharm

Mechanism of Action

The mechanism of action of 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can bind to receptors, triggering signaling pathways that result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the pyrazole ring and the amino alcohol moiety allows for diverse chemical modifications and applications in various research fields .

Biological Activity

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H17N3OC_9H_{17}N_3O, with a molecular weight of approximately 183.25 g/mol. The compound features a propanol backbone, an amino group, and a pyrazole moiety, which contributes to its solubility in polar solvents and enhances its reactivity in biological systems .

Structural Features

FeatureDescription
BackbonePropanol
Functional GroupsAmino group, Hydroxyl group, Pyrazole
Molecular Weight183.25 g/mol
SolubilityHigh solubility in polar solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. For instance, compounds with similar pyrazole structures have demonstrated antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts selectively with specific biological targets such as enzymes or receptors, potentially modulating various pathways involved in cellular signaling .

Case Studies

A study focusing on the antibacterial properties of pyrazole derivatives reported that certain analogs showed promising activity against resistant bacterial strains. The study highlighted that modifications in the pyrazole ring could enhance the antimicrobial efficacy of these compounds .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step involves synthesizing the pyrazole ring through a condensation reaction.
  • Introduction of the Amino Group : An amino group is introduced via nucleophilic substitution.
  • Hydroxyl Group Addition : The final step incorporates the hydroxyl group to complete the propanol structure.

Synthetic Pathway Overview

StepReaction TypeKey Reagents
1. Pyrazole FormationCondensationHydrazine derivatives
2. Amino Group IntroductionNucleophilic substitutionAmines
3. Hydroxyl AdditionHydrolysisAlcohols

Potential Therapeutic Applications

Given its unique structure and biological activities, this compound has potential applications in various therapeutic areas:

Antimicrobial Therapy : Its ability to inhibit bacterial and fungal growth positions it as a candidate for developing new antimicrobial agents.

Pain Management : Research is ongoing to explore its effects on pain signaling pathways, particularly through inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain conditions .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-[(2-ethylpyrazol-3-yl)methylamino]propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-2-12-9(4-6-11-12)8-10-5-3-7-13/h4,6,10,13H,2-3,5,7-8H2,1H3

InChI Key

MTFDOYUWZMVCRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCCCO

Origin of Product

United States

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